1-Butyl-2-phenyl-1H-imidazole
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Overview
Description
1-Butyl-2-phenyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by a butyl group attached to the nitrogen atom at position 1 and a phenyl group attached to the carbon atom at position 2. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-2-phenyl-1H-imidazole can be synthesized through various methods, including:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde. The reaction is typically carried out in an aqueous medium at elevated temperatures.
Cyclization of Amido-Nitriles: This method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-2-phenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, while nucleophilic substitution can occur at the butyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Imidazolines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Butyl-2-phenyl-1H-imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Butyl-2-phenyl-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. Imidazoles generally inhibit the conversion of lanosterol to ergosterol by inhibiting the enzyme cytochrome P450 14α-demethylase. This inhibition leads to changes in cell membrane lipid composition, ultimately resulting in osmotic disruption or growth inhibition of the target cells .
Comparison with Similar Compounds
1-Butylimidazole: Similar in structure but lacks the phenyl group.
2-Phenylimidazole: Similar in structure but lacks the butyl group.
1-Benzylimidazole: Contains a benzyl group instead of a butyl group.
Conclusion
1-Butyl-2-phenyl-1H-imidazole is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique structure and chemical properties make it a valuable subject of study and application in scientific research.
Properties
CAS No. |
122863-37-0 |
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Molecular Formula |
C13H16N2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
1-butyl-2-phenylimidazole |
InChI |
InChI=1S/C13H16N2/c1-2-3-10-15-11-9-14-13(15)12-7-5-4-6-8-12/h4-9,11H,2-3,10H2,1H3 |
InChI Key |
UQWBCJHVNOKNTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=CN=C1C2=CC=CC=C2 |
Origin of Product |
United States |
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